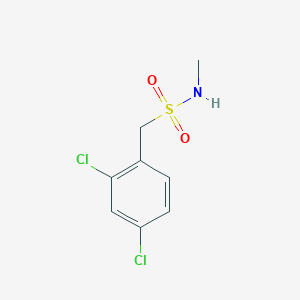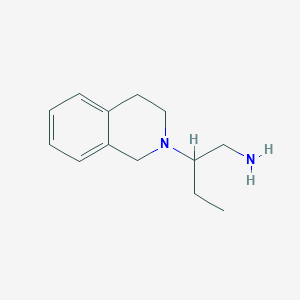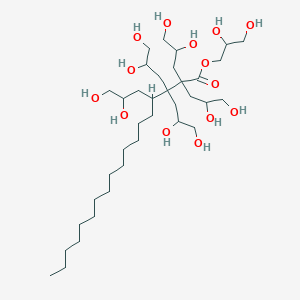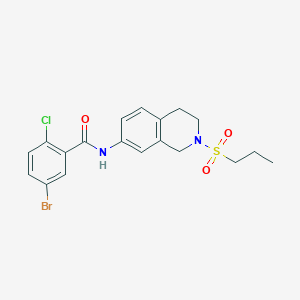
1-(2,4-dichlorophenyl)-N-methylmethanesulfonamide
Descripción general
Descripción
1-(2,4-dichlorophenyl)-N-methylmethanesulfonamide, commonly known as DIDS, is a chemical compound that has been widely studied for its various applications in scientific research. DIDS is a sulfonamide derivative that has been used as a chloride channel blocker, an inhibitor of anion transport, and a modulator of the activity of various ion channels. In
Aplicaciones Científicas De Investigación
DIDS has been extensively used in scientific research as a tool to study the function of various ion channels and transporters. It has been shown to inhibit chloride channels, anion transporters, and voltage-gated potassium channels. DIDS has also been used to modulate the activity of various ion channels such as TRPV1, TRPM8, and TRPA1. DIDS has been used in studies related to cystic fibrosis, hypertension, and epilepsy.
Mecanismo De Acción
The mechanism of action of DIDS involves its interaction with various ion channels and transporters. DIDS has been shown to bind to the extracellular side of chloride channels and anion transporters, blocking their activity. DIDS has also been shown to interact with the intracellular side of TRPV1, TRPM8, and TRPA1 channels, modulating their activity.
Biochemical and Physiological Effects:
DIDS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the secretion of mucus in the airways, reducing the symptoms of cystic fibrosis. DIDS has also been shown to reduce blood pressure in hypertensive rats. DIDS has been shown to have anticonvulsant effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIDS has several advantages as a tool for scientific research. It is a potent and selective inhibitor of various ion channels and transporters. DIDS is readily available and can be synthesized in large quantities. However, DIDS has some limitations as well. It has been shown to have off-target effects on other ion channels, which can complicate the interpretation of experimental results. DIDS can also be toxic to cells at high concentrations.
Direcciones Futuras
For the use of DIDS in scientific research include the development of more selective inhibitors and the use of DIDS in combination with other drugs.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXJQYUHPLDWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-N-methylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(1-Aminoethyl)phenyl]urea](/img/structure/B3316802.png)


![{3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine](/img/structure/B3316814.png)



![2-[(3,5-dimethoxybenzoyl)amino]-N~4~-(1-phenylethyl)-1,3-thiazole-4-carboxamide](/img/structure/B3316850.png)

![2-Benzhydryl-1-benzyl-1H-benzo[d]imidazole](/img/structure/B3316868.png)
![Acetamide, N-[[(2-aminoethyl)thio]methyl]-](/img/structure/B3316872.png)


